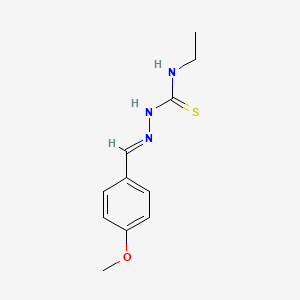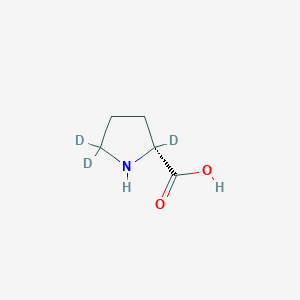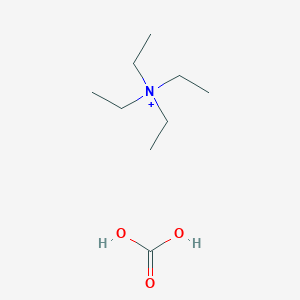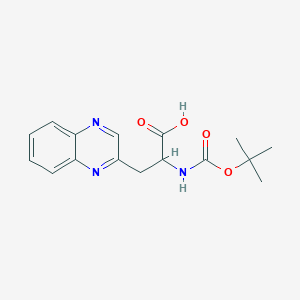![molecular formula C18H16N4O3 B12056176 1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)
1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a pyridinylmethylidene group, and a carbohydrazide moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Métodos De Preparación
The synthesis of 1-ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide typically involves multi-step organic reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1-Ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include modified quinoline derivatives with altered biological activity .
Aplicaciones Científicas De Investigación
1-Ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparación Con Compuestos Similares
1-Ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in their substituents and functional groups.
Quinolone antibiotics: These include well-known drugs like ciprofloxacin and levofloxacin, which have different substituents and pharmacological properties.
Heteroannulated quinolones: These compounds have additional fused ring systems, imparting unique biological activities and chemical reactivity.
The uniqueness of 1-ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C18H16N4O3 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
1-ethyl-4-hydroxy-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c1-2-22-14-8-4-3-7-13(14)16(23)15(18(22)25)17(24)21-20-11-12-6-5-9-19-10-12/h3-11,23H,2H2,1H3,(H,21,24)/b20-11+ |
Clave InChI |
AIYNWJYRBOWWAA-RGVLZGJSSA-N |
SMILES isomérico |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CN=CC=C3)O |
SMILES canónico |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CN=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)

![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)







